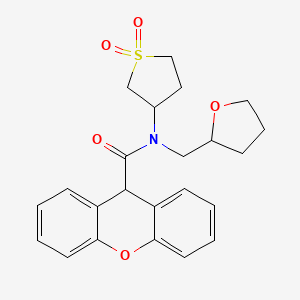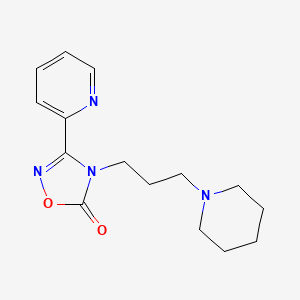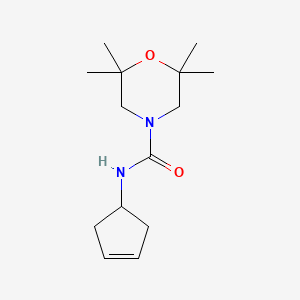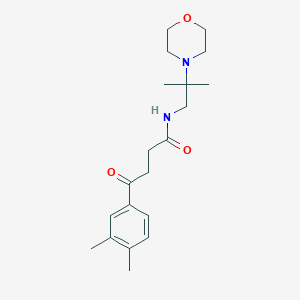
N-(1,1-dioxothiolan-3-yl)-N-(oxolan-2-ylmethyl)-9H-xanthene-9-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,1-dioxothiolan-3-yl)-N-(oxolan-2-ylmethyl)-9H-xanthene-9-carboxamide, commonly known as DTT-X, is a fluorescent probe that is widely used in scientific research. It is a derivative of xanthene and contains a thiol-reactive group that allows it to be used in a variety of applications.
Aplicaciones Científicas De Investigación
DTT-X is widely used as a fluorescent probe in scientific research. It is commonly used to detect thiol-containing proteins and peptides, as well as to study protein-protein interactions. DTT-X has also been used to study the redox state of cells and to monitor changes in intracellular pH.
Mecanismo De Acción
DTT-X works by reacting with thiol-containing compounds such as cysteine and glutathione. The thiol-reactive group of DTT-X forms a covalent bond with the thiol group of the target molecule, resulting in a fluorescent signal that can be detected using a fluorescence microscope or spectrophotometer.
Biochemical and Physiological Effects:
DTT-X has been shown to have minimal effects on the biochemical and physiological properties of cells and tissues. It does not interfere with cellular metabolism or cause toxicity at the concentrations typically used in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DTT-X is its high sensitivity and specificity for thiol-containing compounds. It is also relatively easy to use and can be incorporated into a variety of experimental protocols. However, one limitation of DTT-X is its relatively short half-life, which limits its usefulness for long-term studies.
Direcciones Futuras
There are several potential future directions for the use of DTT-X in scientific research. One area of interest is the development of new derivatives of DTT-X with improved properties such as longer half-life or increased sensitivity. Another area of interest is the use of DTT-X in combination with other fluorescent probes to study complex cellular processes such as protein-protein interactions and intracellular signaling pathways. Overall, DTT-X is a valuable tool for scientific research and has the potential to contribute to a wide range of studies in the future.
Métodos De Síntesis
The synthesis of DTT-X involves the reaction of xanthene with 2-oxiranyl methanol in the presence of a thiol-containing compound such as DTT (dithiothreitol). The resulting product is then purified using column chromatography to yield DTT-X. This synthesis method is relatively simple and yields a high purity product.
Propiedades
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-(oxolan-2-ylmethyl)-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO5S/c25-23(24(14-17-6-5-12-28-17)16-11-13-30(26,27)15-16)22-18-7-1-3-9-20(18)29-21-10-4-2-8-19(21)22/h1-4,7-10,16-17,22H,5-6,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGJWLVHMBQQMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN(C2CCS(=O)(=O)C2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3-Hydroxycyclobutyl)methyl]-1-methyl-3-[1-[(3-methylphenyl)methyl]piperidin-4-yl]urea](/img/structure/B7680253.png)
![2-chloro-4-cyano-N-[[3-(hydroxymethyl)phenyl]methyl]benzenesulfonamide](/img/structure/B7680260.png)

![N-[(2-methoxyphenyl)methyl]-N-methyl-1-(4-methylphenyl)methanesulfonamide](/img/structure/B7680280.png)
![5-[5-(Trifluoromethyl)pyridin-2-yl]oxypyridine-3-carboxamide](/img/structure/B7680294.png)


![5-methyl-2-[5-(2,2,2-trifluoroethoxy)pyrazin-2-yl]-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7680319.png)
![4-[(2-Chlorophenoxy)methyl]-3-nitrobenzamide](/img/structure/B7680335.png)

![4-[2-(2,6-dichlorophenyl)sulfanylacetyl]-N-phenylpiperazine-1-carboxamide](/img/structure/B7680354.png)
![2-[bis(furan-2-ylmethyl)amino]-N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetamide](/img/structure/B7680356.png)
![2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-N-[(1-phenylcyclobutyl)methyl]acetamide](/img/structure/B7680358.png)
